molecular formula C28H28O6 B1587997 Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris- CAS No. 66072-38-6

Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-

Cat. No. B1587997
CAS RN: 66072-38-6
M. Wt: 460.5 g/mol
InChI Key: UJWXADOOYOEBCW-UHFFFAOYSA-N
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Description

“Oxirane, 2,2’,2’'-[methylidynetris(phenyleneoxymethylene)]tris-” is a chemical compound with the molecular formula C28H28O6 . It has an average mass of 460.518 Da and a monoisotopic mass of 460.188599 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on the oxirane group, which is an epoxy functional group consisting of an alkene with a three-membered ring. This compound contains three oxirane groups attached to a central carbon atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 640.1±55.0 °C at 760 mmHg, and a flash point of 257.5±31.4 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 12 freely rotating bonds .

Scientific Research Applications

Chiral Resolution Reagents

Oxiranes such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane have been developed as synthetic, enantiopure chiral resolution reagents. These compounds react with α-chiral primary and secondary amines through regioselective ring-opening, facilitating the analysis of scalemic mixtures of amines. This application is crucial in the development of pharmaceuticals and fine chemicals, where enantiopurity is essential (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, Pericàs, 2005).

Polymerization Applications

Oxiranes have been extensively used in the polymerization processes to produce polyesters and polyethers. For instance, enzymatic ring-opening polymerization of oxiranes with dicarboxylic anhydrides leads to the formation of polyesters containing ether linkages. This process is significant in creating biodegradable polymers for environmental applications (Soeda, Okamoto, Toshima, Matsumura, 2002).

Elastomeric Materials

Research on the sequential copolymerization of CO2 with various epoxides, including oxiranes, has resulted in the development of all-polycarbonate thermoplastic elastomers. These materials demonstrate elastomeric behavior similar to natural and synthetic rubbers, with applications ranging from automotive parts to medical devices (Jia, Zhang, de Kort, Wilsens, Rastogi, Hadjichristidis, Gnanou, Feng, 2020).

Biochemical Analysis

Oxiranes have also been studied for their potential to induce genetic alterations. For example, the mutagenic activity of oxiranes on mammalian cells in vitro, including the formation of micronuclei and gene mutations, has been documented. This research is vital in assessing the safety and environmental impact of new materials (Schweikl, Schmalz, Weinmann, 2004).

Sustainable Chemistry

Oxiranes are also involved in sustainable chemical processes, such as the production of o-Xylene from biomass-derived pinacol and acrolein. This process represents a shift towards greener chemical production methods, reducing reliance on fossil fuels (Hu, Li, Li, Wang, Cong, Wang, Zhang, 2017).

Safety And Hazards

The compound is classified as a skin irritant (H315) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-' involves the reaction of 2,2'-[methylidynetbis(phenyleneoxymethylene)]bis(oxirane) with formaldehyde in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "2,2'-[methylidynetbis(phenyleneoxymethylene)]bis(oxirane)", "Formaldehyde", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2,2'-[methylidynetbis(phenyleneoxymethylene)]bis(oxirane) and formaldehyde in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

66072-38-6

Product Name

Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-

Molecular Formula

C28H28O6

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[2-[bis[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane

InChI

InChI=1S/C28H28O6/c1-4-10-25(32-16-19-13-29-19)22(7-1)28(23-8-2-5-11-26(23)33-17-20-14-30-20)24-9-3-6-12-27(24)34-18-21-15-31-21/h1-12,19-21,28H,13-18H2

InChI Key

UJWXADOOYOEBCW-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=CC=C2C(C3=CC=CC=C3OCC4CO4)C5=CC=CC=C5OCC6CO6

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(C3=CC=CC=C3OCC4CO4)C5=CC=CC=C5OCC6CO6

Other CAS RN

66072-38-6

Pictograms

Irritant

Origin of Product

United States

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